molecular formula C14H11N3O3S2 B2745480 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 328038-41-1

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2745480
M. Wt: 333.38
InChI Key: UFFYLQLOIOWCJP-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Approaches

Research has demonstrated innovative synthetic strategies for creating derivatives of benzothiophene, which share structural similarities with the specified compound. For instance, a study by Kobayashi et al. (2006) focused on the synthesis of 4H-1,4-benzothiazine derivatives, highlighting methods for ring closure of electron-withdrawing group-stabilized (isocyanophenylthio)methyl anions, a process potentially relevant to synthesizing compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide (Kobayashi et al., 2006).

Characterization and Antimicrobial Evaluation

The synthesis and antimicrobial properties of structurally complex carboxamides have been explored, indicating the broad utility of such compounds in developing bioactive molecules. Talupur et al. (2021) synthesized and evaluated 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides for antimicrobial activities, showcasing the potential of thiophene carboxamides in pharmaceutical applications (Talupur et al., 2021).

Azomethine Derivatives for Bioactive Compounds

A study by Chiriapkin et al. (2021) on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide presents a methodological and analytical approach to synthesizing compounds with predicted cytostatic, antitubercular, and anti-inflammatory activities. This research underscores the importance of structural analysis and synthesis optimization in the development of pharmacologically active compounds (Chiriapkin et al., 2021).

Isotopic Syntheses and Antitumor Agents

The work by Shinkwin and Threadgill (1996) on isotopically efficient syntheses of nitrothiophene-carboxamides, including a method for preparing [15N]-nitrothiophene-carboxamides, illustrates the compound's relevance in designing antitumor agents. This study highlights the synthetic versatility and potential therapeutic applications of nitrothiophene carboxamides (Shinkwin & Threadgill, 1996).

Electronic and Sensing Applications

The development of conjugated polymers incorporating cyano substituted benzothiadiazole units by Casey et al. (2015) demonstrates the use of such compounds in electronic applications. The introduction of strong electron-accepting groups, akin to those in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide, can lead to materials with n-type behavior, useful in organic electronics and photovoltaics (Casey et al., 2015).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c15-7-9-8-3-1-2-4-10(8)22-14(9)16-13(18)11-5-6-12(21-11)17(19)20/h5-6H,1-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFYLQLOIOWCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide

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